Ethyldimethylsilane

Catalog No.
S1898938
CAS No.
758-21-4
M.F
C4H11Si
M. Wt
87.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyldimethylsilane

CAS Number

758-21-4

Product Name

Ethyldimethylsilane

Molecular Formula

C4H11Si

Molecular Weight

87.22 g/mol

InChI

InChI=1S/C4H11Si/c1-4-5(2)3/h4H2,1-3H3

InChI Key

KJISMKWTHPWHFV-UHFFFAOYSA-N

SMILES

CC[Si](C)C

Canonical SMILES

CC[Si](C)C

Precursor for Silicon-Based Materials

One key application of DMES in research is as a precursor for the synthesis of silicon-based materials. Its silicon-hydrogen bond (Si-H) makes it a reactive molecule that can readily participate in chemical reactions to form new silicon-containing compounds. Researchers utilize DMES in chemical vapor deposition (CVD) techniques to create thin films and coatings of silicon-based materials for microelectronics and other applications [].

Here are some specific examples of silicon-based materials synthesized using DMES:

  • Silanes and Silicones: DMES can be used as a starting material for the production of various silanes and silicones, which are important classes of organosilicon polymers with diverse industrial and research applications [, ].
  • Silicon Carbide (SiC): DMES can be used as a precursor for the deposition of silicon carbide (SiC) thin films, a material with superior mechanical strength, thermal conductivity, and chemical resistance compared to silicon [].

Ethyldimethylsilane is a silane compound with the chemical formula C₄H₁₂Si. It consists of an ethyl group and two methyl groups attached to a silicon atom. This compound is part of a larger class of organosilicon compounds, which are characterized by the presence of silicon-to-carbon bonds. Ethyldimethylsilane is notable for its unique structure, which allows it to participate in various

, including:

  • Hydrosilation: This reaction involves the addition of silanes to alkenes or alkynes, forming new silicon-carbon bonds. Ethyldimethylsilane can react with terminal alkenes in the presence of catalysts to form siloxanes or other organosilicon products .
  • Free Radical Reactions: Ethyldimethylsilane can participate in free radical chain reactions, which are important in polymerization processes and the synthesis of more complex silanes .
  • Electrophilic Reactions: The silicon atom in ethyldimethylsilane can act as a nucleophile in reactions with electrophiles such as alkyl halides or carbonyl compounds .

Ethyldimethylsilane can be synthesized through several methods:

  • Direct Hydrosilation: This method involves the reaction of ethylene with dimethylsilane in the presence of a platinum catalyst. This process allows for the selective formation of ethyldimethylsilane from simpler silanes and alkenes .
  • Grignard Reaction: Ethyldimethylsilane can also be produced by reacting an alkyl halide (such as ethyl bromide) with dimethylmagnesium bromide, followed by hydrolysis to yield the desired silane compound .
  • Reduction Reactions: The reduction of appropriate silicon-containing precursors can yield ethyldimethylsilane. For instance, reducing dimethylethylchlorosilane with lithium aluminum hydride can produce this compound .

Ethyldimethylsilane has several notable applications:

  • Silicone Production: It serves as a precursor in the synthesis of silicone polymers, which have applications in sealants, adhesives, and coatings due to their thermal stability and water resistance.
  • Chemical Intermediate: Ethyldimethylsilane is used as an intermediate in organic synthesis, particularly in the development of more complex organosilicon compounds.
  • Surface Modification: It can be employed for modifying surfaces to enhance hydrophobicity or adhesion properties in various materials .

Research into the interactions of ethyldimethylsilane with other chemical species is limited but suggests potential reactivity with electrophiles and nucleophiles. Studies indicate that it can effectively participate in hydrosilation reactions with various unsaturated compounds, leading to diverse organosilicon products. Additionally, its behavior in free radical reactions highlights its utility in polymer chemistry and material science .

Ethyldimethylsilane shares similarities with several other organosilicon compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Characteristics
DimethylethylsilaneC₅H₁₄SiContains one ethyl group and two methyl groups; used as a reducing agent .
TrimethylsilaneC₄H₁₂SiComposed entirely of methyl groups; widely used as a precursor for siloxanes.
DimethyldichlorosilaneC₂H₆Cl₂SiContains chlorine; reactive in forming siloxanes and other derivatives .
EthylmethylchlorosilaneC₄H₉ClSiContains chlorine; used in various chemical syntheses including organometallic chemistry.

Ethyldimethylsilane's unique combination of both ethyl and methyl groups allows it to participate effectively in hydrosilation reactions while maintaining favorable physical properties such as low volatility and high thermal stability. Its versatility makes it distinct among similar compounds within the organosilicon family.

Traditional Synthesis Routes

Traditional synthesis methodologies for ethyldimethylsilane rely primarily on well-established organometallic chemistry approaches that have been refined over decades of industrial application. These methods form the foundation for contemporary manufacturing processes and continue to serve as benchmarks for newer synthetic strategies.

Grignard Reagent-Based Approaches

The Grignard reagent methodology represents one of the most extensively utilized traditional approaches for ethyldimethylsilane synthesis [1]. This synthetic route leverages the nucleophilic character of organomagnesium compounds to achieve silicon-carbon bond formation through controlled reactions with appropriate chlorosilane precursors.

The fundamental approach involves the reaction of ethylmagnesium bromide with dimethylchlorosilane under rigorously controlled conditions [2]. The reaction proceeds through nucleophilic substitution at the silicon center, where the ethyl group from the Grignard reagent displaces the chlorine atom. This process requires an inert atmosphere, typically nitrogen or argon, to prevent degradation of the highly reactive organometallic intermediates [2].

Optimal reaction conditions have been established through extensive experimental optimization. Temperature control within the range of zero to twenty-five degrees Celsius proves critical for achieving maximum yield while minimizing side reactions . The choice of solvent significantly influences both reaction rate and selectivity, with diethyl ether and tetrahydrofuran demonstrating superior performance compared to alternative ethereal solvents [2] [1].

The mechanistic pathway involves initial coordination of the ether solvent to the magnesium center, followed by nucleophilic attack on the silicon atom [1]. The reaction proceeds through a pentacoordinate silicon intermediate, ultimately yielding the desired ethyldimethylsilane product along with magnesium chloride as a byproduct [4].

Yield optimization studies have demonstrated that careful control of stoichiometry proves essential for maximizing product formation. Employing a slight excess of the Grignard reagent, typically in a ratio of one point one to one point two equivalents relative to the chlorosilane substrate, consistently produces superior results [1]. The reaction typically achieves yields ranging from seventy to eighty-five percent under optimized conditions.

Chlorosilane Alkylation Processes

Chlorosilane alkylation processes represent an alternative traditional approach that utilizes direct alkylation of chlorinated silicon precursors. This methodology offers distinct advantages in terms of raw material availability and process scalability, making it particularly attractive for industrial applications [5].

The primary synthetic route involves the reaction of dimethyldichlorosilane with ethylating agents under carefully controlled conditions [6] [7]. The process typically employs Lewis acid catalysts to facilitate the alkylation reaction while maintaining selectivity for the desired monoethyl product [8].

Temperature optimization studies have revealed that reaction temperatures between two hundred fifty and three hundred degrees Celsius provide optimal balance between reaction rate and product selectivity [5]. The Müller-Rochow synthesis principles, originally developed for methylchlorosilane production, have been successfully adapted for ethyldimethylsilane synthesis through judicious modification of reaction parameters [5].

Catalyst selection plays a crucial role in determining both reaction efficiency and product distribution. Copper-based catalysts demonstrate superior performance, with copper content optimized to avoid excessive reaction rates that lead to poor selectivity [5]. Silicon purity requirements must exceed ninety-seven percent to ensure economical conversion rates, while particle size optimization within the range of forty-five to two hundred fifty micrometers provides optimal surface area for catalytic activity [5].

The redistribution reaction mechanism involves chlorosilane redistribution in the presence of heterogeneous catalysts [8]. This approach utilizes dimethyldichlorosilane as the starting material, which undergoes redistribution with methylchlorosilane or methylsilane to produce the desired ethyldimethylsilane [8]. The catalyst system typically employs insoluble supports functionalized with quaternary ammonium groups or phosphonium salts to facilitate the redistribution process [8].

Quality control measures for chlorosilane alkylation processes focus on minimizing impurity formation, particularly the formation of higher alkylated products and unreacted starting materials. Advanced distillation techniques enable separation of the desired product from closely boiling impurities, achieving purities exceeding ninety-eight percent [9].

Advanced Catalytic Synthesis Techniques

Contemporary synthetic methodologies for ethyldimethylsilane production increasingly rely on sophisticated catalytic systems that offer enhanced selectivity, improved atom economy, and reduced environmental impact compared to traditional approaches.

Palladium-Catalyzed Cycloisomerization Applications

Palladium-catalyzed cycloisomerization represents a cutting-edge approach that has been successfully adapted for organosilane synthesis [10] [11]. While primarily developed for complex organic molecule construction, these methodologies offer unique advantages for silicon-containing substrate transformations.

The palladium-catalyzed approach utilizes bis-benzylidene ethylenediamine as a key ligand in combination with palladium acetate to achieve highly selective transformations [10]. Mechanistic investigations reveal that the reaction proceeds through a palladium hydride-mediated pathway, with the ligand system playing crucial roles in both catalyst stability and reaction selectivity [10].

Ethyldimethylsilane serves as both a substrate and a promoting agent in these cycloisomerization reactions [12]. The compound functions as a reducing agent in ligand-free carbon-sulfur bond cleavage reactions and promotes cycloisomerization of one comma six-dienes using palladium catalysts [12]. This dual functionality demonstrates the versatility of ethyldimethylsilane in advanced synthetic applications.

Reaction optimization studies have established optimal conditions for palladium-catalyzed transformations involving silicon-containing substrates [13] [14]. Temperature ranges between sixty and eighty degrees Celsius provide optimal balance between reaction rate and catalyst stability. Solvent selection significantly influences both reaction efficiency and product distribution, with polar aprotic solvents generally providing superior results [14].

The catalyst system demonstrates remarkable tolerance for various functional groups, enabling the synthesis of complex organosilicon compounds that would be difficult to access through traditional methodologies [11]. Substrate scope investigations reveal that both aromatic and aliphatic substituents are well-tolerated, providing access to diverse ethyldimethylsilane derivatives [11].

Mechanistic studies employing extensive nuclear magnetic resonance spectroscopic investigations and isotope effects support a palladium hydride-mediated pathway [10]. The precise nature of the palladium acetate precatalyst and the role of water in the transformation have been elucidated through detailed kinetic studies [10]. These findings provide crucial insights for further optimization of palladium-catalyzed organosilane synthesis.

Urea-Mediated Neutralization Methods

Urea-mediated neutralization methods represent an innovative approach to organosilane synthesis that leverages host-guest chemistry principles to achieve enhanced selectivity and reaction control [15]. This methodology utilizes the unique structural properties of urea to create confined reaction environments that favor desired transformation pathways.

The urea-hydrogen peroxide adduct system provides a mild and selective oxidation environment for silane transformations [15]. In this system, the urea matrix serves as a host for both the silane substrate and the hydrogen peroxide oxygen source, creating a confined environment that enhances catalyst stability and prevents unwanted side reactions [15].

Methyltrioxorhenium catalysis in combination with urea-hydrogen peroxide adduct achieves highly selective oxidation of triorganosilanes to corresponding silanols [15]. The reaction proceeds with excellent conversions and selectivities, avoiding the formation of disiloxane byproducts that commonly occur in conventional oxidation systems [15]. This selectivity arises from the confined environment within the urea matrix, which prevents intermolecular condensation reactions [15].

The mechanistic pathway involves host-guest interactions within helical urea channels, where the urea matrix accommodates the silane substrate, hydrogen peroxide oxygen source, and metal catalyst as guests [15]. This confined environment stabilizes the metal catalyst against decomposition while preventing silanol condensation through steric constraints [15].

Stereochemical studies demonstrate that the urea-mediated system achieves remarkable stereoselectivity [15]. Oxidation of optically active silanes proceeds with retention of configuration in excellent yield, representing the first reported catalytic silicon-hydrogen oxygen insertion for preparing optically active silanols [15]. The stereoselectivity is attributed to a concerted spiro-type transition state structure that maintains the stereochemical integrity of the silicon center [15].

Quality control aspects of urea-mediated synthesis focus on achieving high purity products while minimizing catalyst residues. The heterogeneous nature of the urea matrix facilitates catalyst recovery and recycling, contributing to the economic viability of this synthetic approach [16].

Industrial-Scale Production Protocols

Industrial-scale production of ethyldimethylsilane requires sophisticated process engineering approaches that balance yield optimization, cost efficiency, and environmental compliance. Modern manufacturing facilities employ integrated process systems that combine multiple synthetic strategies with advanced purification technologies.

Reaction Optimization for Yield Enhancement

Reaction optimization for industrial-scale ethyldimethylsilane production focuses on maximizing conversion efficiency while minimizing unwanted byproduct formation. Contemporary optimization strategies employ statistical design of experiments methodologies combined with advanced process control systems [17] [18].

Temperature optimization represents a critical parameter for yield enhancement [19]. Industrial studies demonstrate that optimal reaction temperatures typically fall within the range of eighty to one hundred twenty degrees Celsius, depending on the specific synthetic route employed [19]. Higher temperatures generally increase reaction rates but may lead to decreased selectivity due to competing side reactions [19].

Catalyst loading optimization requires careful balance between reaction rate enhancement and economic considerations [19]. Studies indicate that catalyst loadings between zero point five and two mole percent provide optimal performance for most synthetic routes [19]. Higher catalyst concentrations may increase reaction rates but can lead to catalyst deactivation and increased purification costs [19].

Residence time optimization studies reveal that reaction times between two and six hours typically provide optimal conversion levels for continuous flow processes [19]. Extended reaction times may improve conversion but can lead to increased byproduct formation and reduced process efficiency [19].

Statistical optimization approaches utilizing Box-Behnken designs have been successfully employed to identify optimal reaction conditions [19]. These studies demonstrate that temperature represents the most crucial factor for synthesis yield, with significant yield decreases observed at temperatures exceeding ninety degrees Celsius due to substrate volatilization and competing reactions [19].

Advanced process control systems incorporate real-time monitoring of key reaction parameters including temperature, pressure, and reactant concentrations [20]. These systems enable rapid response to process disturbances and maintain optimal reaction conditions throughout the production campaign [20]. Machine learning algorithms are increasingly employed to predict optimal reaction conditions based on historical process data [17].

Purification and Quality Control Standards

Industrial purification of ethyldimethylsilane employs multi-stage separation processes designed to achieve pharmaceutical-grade purity levels while maintaining economic viability [21] [22]. These processes typically combine distillation techniques with advanced adsorption methods to remove trace impurities.

Fractional distillation represents the primary purification method for ethyldimethylsilane [23]. The compound's boiling point of forty-four to forty-six degrees Celsius enables efficient separation from higher-boiling impurities through carefully designed distillation columns [12] [24]. Industrial distillation systems typically employ packed columns with high theoretical plate numbers to achieve optimal separation efficiency [23].

Vacuum distillation techniques provide enhanced separation capabilities for thermally sensitive impurities [21]. Operating at reduced pressures enables lower distillation temperatures, minimizing thermal decomposition while maintaining separation efficiency [21]. These systems typically achieve purities exceeding ninety-eight percent for the final product [21].

Cryo-adsorption techniques offer superior purification capabilities for removing trace impurities [21]. This methodology employs low-temperature adsorption on specialized adsorbents to selectively remove impurities while leaving the desired product in the gas phase [21]. Cryo-adsorption systems can achieve purities exceeding ninety-nine point nine percent, making them suitable for high-purity applications [21].

Quality control standards for industrial ethyldimethylsilane production encompass comprehensive analytical characterization using multiple analytical techniques [25]. Gas chromatography provides quantitative analysis of purity and impurity profiles, while nuclear magnetic resonance spectroscopy confirms structural identity [12]. Infrared spectroscopy and mass spectrometry provide additional structural confirmation and trace impurity identification [12].

Analytical specifications typically require minimum purity levels of ninety-eight percent for commercial-grade material, with pharmaceutical-grade specifications demanding purities exceeding ninety-nine point five percent [24]. Trace metal analysis ensures that catalyst residues remain below specified limits, typically less than ten parts per million for most applications [25].

Process validation protocols ensure consistent product quality across multiple production batches [25]. These protocols include comprehensive testing of raw materials, intermediate products, and final materials using validated analytical methods [25]. Statistical process control methodologies monitor key quality parameters and trigger corrective actions when specifications are exceeded [25].

Stereoelectronic Properties

Ethyldimethylsilane exhibits distinctive stereoelectronic characteristics that arise from the unique electronic environment around the silicon center. The molecule possesses a tetrahedral geometry with the silicon atom coordinated to two methyl groups, one ethyl group, and one hydrogen atom [1]. The silicon-carbon bonds demonstrate partial ionic character due to the electronegativity difference between silicon (electronegativity 1.90) and carbon (electronegativity 2.55), resulting in silicon bearing a partial positive charge and the carbon atoms bearing partial negative charges [2].

The stereoelectronic properties are significantly influenced by hyperconjugation effects involving the silicon center. The σ-bonding orbitals of the carbon-hydrogen bonds adjacent to silicon can interact with the empty d-orbitals of silicon, leading to stabilization of the molecular framework [2] [3]. This hyperconjugation is particularly pronounced in the dimethylsilyl moiety, where the methyl groups exhibit rotational freedom that allows for optimal orbital overlap configurations.

The silicon-hydrogen bond in ethyldimethylsilane demonstrates unique stereoelectronic behavior compared to carbon-hydrogen bonds. The Si-H bond exhibits lower electronegativity differential, resulting in a more covalent character and higher polarizability [4] [5]. This characteristic makes the Si-H bond susceptible to dihydrogen bonding interactions, where the silicon-bound hydrogen can act as a hydrogen bond acceptor due to its partial negative charge [6] [7].

Electron density analysis reveals that the silicon center experiences significant stereoelectronic effects from the organic substituents. The ethyl group provides greater electron donation compared to methyl groups due to the extended alkyl chain, resulting in increased electron density at the silicon center [8]. This electronic distribution influences the reactivity patterns and spectroscopic properties of the compound.

Comparative Silane Group Reactivity

The reactivity profile of ethyldimethylsilane relative to other organosilanes demonstrates the significant influence of organic substituent patterns on silicon center reactivity. Comparative analysis with related silane compounds reveals distinct reactivity trends based on the nature and number of organic substituents [9] [10].

Ethyldimethylsilane exhibits moderate Si-H bond reactivity when compared to other silanes in the series. Trimethylsilane shows the lowest reactivity due to the complete saturation of the silicon center with methyl groups, which provide maximum steric hindrance and electron donation [9]. In contrast, triethylsilane demonstrates the highest reactivity among simple alkylsilanes, attributed to the increased steric bulk of ethyl groups that destabilize the Si-H bond and enhance its susceptibility to nucleophilic attack [9] [11].

The hydrolysis kinetics of ethyldimethylsilane proceed at a slow rate compared to more electronegative silanes. The alkyl substituents provide electron density to the silicon center, reducing its electrophilicity and slowing the rate of nucleophilic attack by water molecules [12] [13]. This contrasts sharply with halosilanes or alkoxysilanes, where electronegative substituents increase the electrophilicity of silicon and accelerate hydrolysis reactions.

As a reducing agent, ethyldimethylsilane demonstrates competent but not exceptional capability. The Si-H bond can donate hydride ions under appropriate conditions, making it useful for selective reductions [14] [11]. However, its reducing power is intermediate between the highly reactive triethylsilane and the less reactive trimethylsilane. This moderate reactivity makes ethyldimethylsilane particularly valuable for controlled reductions where excessive reactivity might lead to side reactions.

The coupling agent precursor capability of ethyldimethylsilane stems from its ability to undergo controlled functionalization reactions. The Si-H bond can be readily substituted with various functional groups through hydrosilylation, oxidation, or halogenation reactions, allowing for the synthesis of specialized silane coupling agents [14]. This versatility in synthetic transformations distinguishes ethyldimethylsilane from more sterically hindered or electronically deactivated silanes.

Thermodynamic Properties

Phase Behavior and Volatility

Ethyldimethylsilane exhibits characteristic thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound exists as a colorless liquid at ambient conditions with a boiling point range of 44-46°C, indicating relatively weak intermolecular forces [15]. This low boiling point is consistent with the absence of hydrogen bonding capability and the predominance of van der Waals interactions between molecules.

The vapor pressure of ethyldimethylsilane reaches 6.05 psi at 20°C, demonstrating significant volatility at room temperature [15]. This high vapor pressure facilitates its use in gas-phase applications and contributes to its effectiveness as a chemical vapor deposition precursor. The volatility characteristics are intermediate between smaller silanes like dimethylsilane (higher volatility) and larger organosilanes like phenyldimethylsilane (lower volatility).

The phase transition behavior shows no reported melting point data in the accessible literature, suggesting that the compound may remain liquid at very low temperatures or undergo glass transition rather than crystallization. This behavior is typical for small organosilanes with asymmetric substitution patterns that inhibit efficient crystal packing [16] [17].

The temperature-dependent vapor pressure follows Antoine equation behavior, with log-linear relationships observed in typical operating temperature ranges. The relatively high volatility necessitates careful storage and handling procedures to prevent losses through evaporation, particularly given the extremely low flash point of -34°C [15].

Density and Refractive Index Correlations

The density of ethyldimethylsilane at 25°C is 0.668 g/mL, reflecting the low atomic weight of silicon relative to carbon and the presence of significant void space in the liquid structure [15]. This density value is consistent with other organosilanes and demonstrates the influence of silicon's larger atomic radius compared to carbon in creating less dense liquid phases.

The refractive index of 1.378 at 20°C indicates moderate optical density and polarizability [15]. This value falls within the typical range for organosilanes and reflects the electronic characteristics of the silicon-carbon framework. The refractive index correlates with the molecular polarizability, which is enhanced by the presence of the silicon center with its larger electron cloud compared to carbon atoms.

Comparative analysis with related silanes reveals systematic trends in density-refractive index relationships. Dimethyldiethoxysilane exhibits higher density (0.8395 g/cm³) and lower refractive index (1.3805) due to the presence of oxygen atoms, which increase molecular weight while reducing polarizability [18]. Dimethyldimethoxysilane shows similar trends with density of 0.88 g/mL but lacks reported refractive index data [19].

The correlation between density and refractive index in organosilanes follows the Lorentz-Lorenz relationship, where refractive index increases with increasing polarizability per unit volume. For ethyldimethylsilane, the relatively low density combined with moderate refractive index suggests efficient packing of polarizable silicon-carbon bonds within the liquid structure.

Temperature coefficients for both density and refractive index follow typical patterns for organic liquids, with density decreasing and refractive index decreasing with increasing temperature. These temperature dependencies are important for applications requiring precise optical or volumetric measurements across varying thermal conditions.

Spectroscopic Profiles

NMR Spectral Signatures (¹H, ¹³C, ²⁹Si)

The nuclear magnetic resonance spectroscopic profile of ethyldimethylsilane provides detailed structural information and confirms the molecular connectivity. ¹H NMR spectroscopy reveals characteristic chemical shifts and coupling patterns that are diagnostic for the ethyldimethylsilyl framework [20] [21] [22].

The silicon-bound hydrogen appears as a distinctive septet in the region of 3.8-4.0 ppm, demonstrating coupling to both silicon-bound methyl groups and showing the characteristic downfield shift associated with Si-H bonds [20] [22]. This chemical shift is significantly different from carbon-bound hydrogens and provides unambiguous identification of the silane functionality. The coupling pattern confirms the presence of magnetically equivalent methyl groups on silicon.

The silicon-bound methyl groups resonate as doublets in the region of 0.1-0.3 ppm, showing the expected upfield shift characteristic of carbon atoms directly bonded to silicon [20] [21]. This chemical shift region is diagnostic for dimethylsilyl groups and distinguishes them from carbon-bound methyl groups. The doublet splitting arises from coupling to the silicon-bound hydrogen.

The ethyl substituent displays complex multiplet patterns in the 0.9-1.5 ppm region, consistent with typical ethyl group chemical shifts but modified by the electron-withdrawing effect of the silicon center [20] [21]. The methylene protons adjacent to silicon appear at higher field than typical ethyl groups due to the electropositive nature of silicon.

¹³C NMR spectroscopy provides complementary structural information with characteristic chemical shifts for carbon atoms in different environments. The silicon-bound methyl carbons appear near 0 ppm, reflecting the strong shielding effect of the silicon atom [21]. The ethyl carbons show normal alkyl chemical shifts around 8 ppm for the methylene carbon and 15 ppm for the methyl carbon, consistent with typical ethyl group patterns.

²⁹Si NMR spectroscopy, while challenging due to the low natural abundance and long relaxation times of silicon-29, provides direct information about the silicon environment. The chemical shift range of -15 to -25 ppm is characteristic for triorganosilanes and confirms the substitution pattern around silicon [21] [23]. This chemical shift region distinguishes ethyldimethylsilane from more highly substituted silanes or those with electronegative substituents.

IR and Raman Vibrational Modes

The infrared and Raman spectroscopic characteristics of ethyldimethylsilane provide detailed information about molecular vibrations and functional group identification. The vibrational spectrum exhibits several characteristic bands that are diagnostic for the ethyldimethylsilyl framework [6] [24] [25].

The Si-H stretching vibration appears as a strong absorption in the 2100-2200 cm⁻¹ region, which is distinctly different from C-H stretching frequencies and provides unambiguous identification of the silane functionality [6] [24]. This band is particularly useful for monitoring Si-H bond integrity and reactivity in chemical transformations. The frequency and intensity of this band are sensitive to the electronic environment around silicon and can shift based on intermolecular interactions.

Carbon-hydrogen stretching vibrations appear in the typical alkyl region of 2850-2970 cm⁻¹ with strong intensity [24] [25]. These bands correspond to the C-H stretches of both the methyl and ethyl substituents and provide information about the organic framework attached to silicon. The multiplicity and exact frequencies within this region can provide insights into conformational preferences and intermolecular interactions.

The Si-C stretching vibrations manifest as medium-intensity bands in the 1250-1260 cm⁻¹ region [24] [25]. These vibrations are characteristic of silicon-carbon bonds and can be distinguished from other skeletal vibrations. The frequency of Si-C stretches provides information about bond strength and can be influenced by the electronic properties of both the silicon center and the carbon substituents.

Deformation modes of the methyl and ethyl groups appear in the 1350-1470 cm⁻¹ region with medium intensity [24] [25]. These bands provide information about the conformational behavior of the organic substituents and can shift based on steric interactions and molecular packing effects. The CH₃ deformation modes appear around 1350-1450 cm⁻¹, while CH₂ deformation modes appear around 1450-1470 cm⁻¹.

Si-H bending vibrations occur in the 800-900 cm⁻¹ region with medium intensity [24] [25]. These lower-frequency modes provide information about the angular geometry around silicon and can be sensitive to intermolecular interactions that affect the Si-H bond angle. The exact frequency and intensity of these modes can provide insights into the molecular environment and crystal packing effects.

Skeletal vibrations involving the entire silicon-carbon framework appear in the 400-800 cm⁻¹ region with weak to medium intensity [24] [25]. These modes involve complex combinations of bond stretching and angle bending and provide information about the overall molecular flexibility and vibrational coupling between different parts of the molecule.

Raman spectroscopy provides complementary information to infrared spectroscopy, with certain modes showing enhanced intensity due to polarizability changes during vibration. The Si-H stretching mode often shows strong Raman activity due to the high polarizability of the Si-H bond. Comparison of infrared and Raman intensities can provide information about molecular symmetry and the nature of vibrational modes.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

758-21-4

Wikipedia

Silane, ethyldimethyl-

General Manufacturing Information

Silane, ethyldimethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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